1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a 4-bromo-2-fluorophenyl group and a butylamine chain
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. For example, nucleophilic substitution reactions can occur at the bromo or fluoro positions using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:
4-Bromo-2-fluorophenyl cyclobutyl ketone: This compound shares the bromo and fluoro substituents but differs in the functional group attached to the cyclobutyl ring.
Cyclobutylamines: These compounds have a similar cyclobutyl ring structure but may have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BrFN |
---|---|
Molecular Weight |
314.24 g/mol |
IUPAC Name |
1-[1-(4-bromo-2-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21BrFN/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(16)9-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChI Key |
UDYPLXHQPLKHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)Br)F)N |
Origin of Product |
United States |
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